

# Spectroscopic Blueprint of Carazostatin: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Carazostatin**, a naturally occurring carbazole alkaloid. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and a conceptual workflow for the spectroscopic analysis of such natural products.

### **Introduction to Carazostatin**

**Carazostatin** is a microbial alkaloid isolated from Streptomyces species, known for its potential biological activities. The structural elucidation of this complex molecule relies heavily on modern spectroscopic techniques, primarily NMR and mass spectrometry. This guide serves as a detailed reference for the characteristic spectral data of **Carazostatin**, facilitating its identification and characterization in research and development settings.

## **Spectroscopic Data of Carazostatin**

The following tables summarize the key <sup>1</sup>H and <sup>13</sup>C NMR and mass spectrometry data for **Carazostatin**, as reported in the literature following its total synthesis.

### <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data for **Carazostatin**.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.85	d	8.0
H-5	7.18	d	8.0
H-6	7.30	t	8.0
H-7	7.08	t	8.0
H-8	7.95	d	8.0
1-CH <sub>3</sub>	2.40	S	-
3-OH	5.01	s	-
6'-CH <sub>2</sub>	2.80	t	7.5
(CH <sub>2</sub> ) <sub>5</sub>	1.30-1.75	m	-
12'-CH <sub>3</sub>	0.88	t	7.0
NH	8.50	br s	-

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 400 MHz.

# <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for Carazostatin.



Carbon	Chemical Shift (δ, ppm)	
C-1	118.5	
C-2	125.4	
C-3	145.0	
C-4	119.5	
C-4a	123.8	
C-4b	121.0	
C-5	119.0	
C-6	124.5	
C-7	110.5	
C-8	120.0	
C-8a	139.0	
C-9a	136.5	
1-CH <sub>3</sub>	16.0	
C-1'	30.0	
C-2'	31.5	
C-3'	29.0	
C-4'	29.5	
C-5'	22.5	
C-6'	14.0	

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 100 MHz.

### **Mass Spectrometry Data**

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Carazostatin.



lon	Calculated m/z	Found m/z
[M+H]+	296.2014	296.2011

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

### **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of NMR and mass spectrometry data for carbazole alkaloids like **Carazostatin**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified Carazostatin sample in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Pulse Program: Standard single-pulse sequence (zg30).
- Acquisition Parameters:
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Number of Scans: 16-64.



 Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
- Pulse Program: Proton-decoupled pulse sequence (zgpg30).
- Acquisition Parameters:
  - Spectral Width: 200-220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the resulting spectrum.

### Mass Spectrometry (MS)

#### Sample Preparation:

• Prepare a dilute solution of the purified **Carazostatin** sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

#### High-Resolution Mass Spectrometry (HRMS):

- Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for this class of compounds. Electron Ionization (EI) can also be employed.
- ESI Parameters:

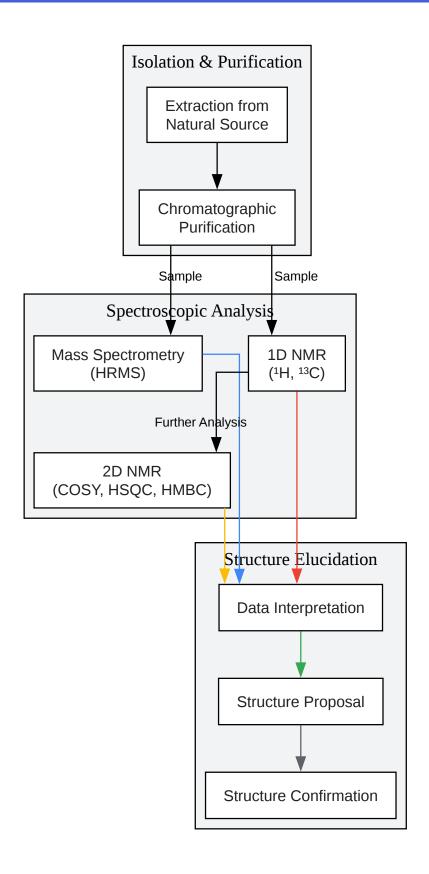


- Capillary Voltage: 3.5-4.5 kV.
- Nebulizer Gas (N2): 1-2 Bar.
- o Drying Gas (N₂): 6-8 L/min at 180-200 °C.
- Mass Analysis: Acquire spectra in the m/z range of 100-1000.
- Data Processing: Process the raw data to obtain the accurate mass of the molecular ion and any significant fragment ions.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Carazostatin**.





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Caption: General workflow for the spectroscopic analysis of a natural product.



This guide provides foundational spectroscopic information and standardized protocols for the analysis of **Carazostatin**. Researchers are encouraged to consult the primary literature for more specific details regarding the synthesis and characterization of this and related compounds.

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